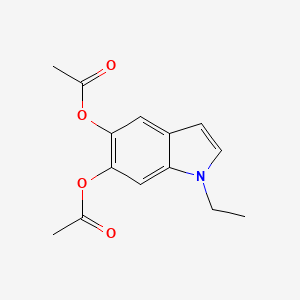
1-Ethyl-1H-indole-5,6-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-indole-5,6-diyl diacetate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features an indole core substituted with an ethyl group at the nitrogen atom and two acetate groups at the 5 and 6 positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of 1-ethylindole. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available indole. The steps include:
- N-alkylation of indole to introduce the ethyl group.
- Selective acetylation at the 5 and 6 positions using acetic anhydride and a suitable catalyst.
- Purification of the final product through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-5,6-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Ethyl-1H-indole-5,6-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-1H-indole-5,6-diyl diacetate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-5,6-diyl diacetate: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-1H-indole-5,6-diyl diacetate: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-indole-5,6-diyl diacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and two acetate groups provides distinct properties compared to other indole derivatives, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(6-acetyloxy-1-ethylindol-5-yl) acetate |
InChI |
InChI=1S/C14H15NO4/c1-4-15-6-5-11-7-13(18-9(2)16)14(8-12(11)15)19-10(3)17/h5-8H,4H2,1-3H3 |
InChI Key |
OBXGWLYMDQURQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


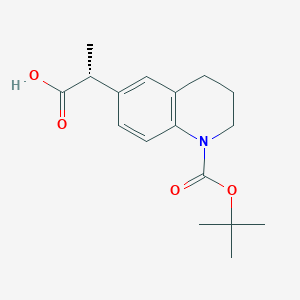
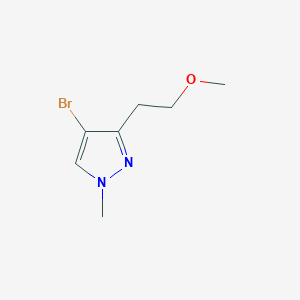
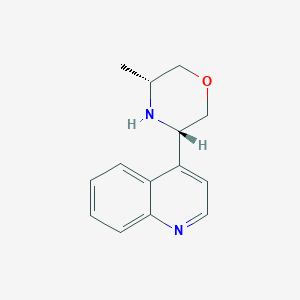
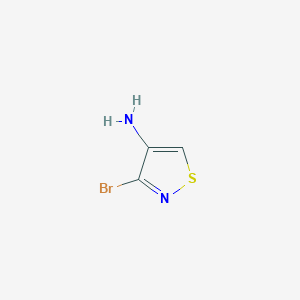
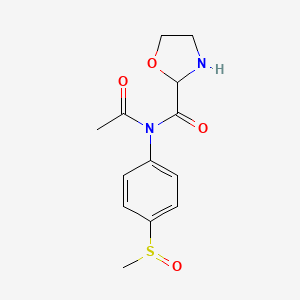
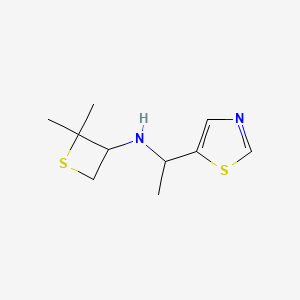
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
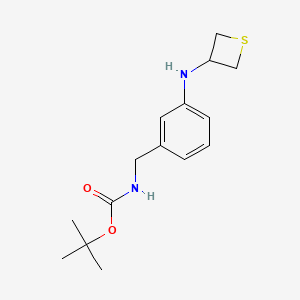
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
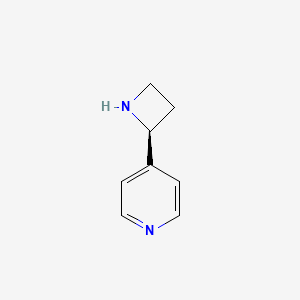
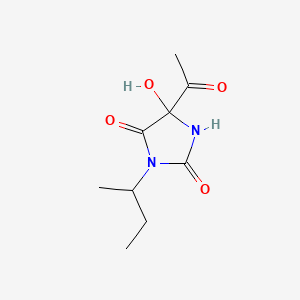
![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
